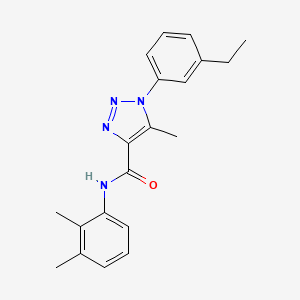
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potentials
- Triazole derivatives possess significant pharmacological properties, including anti-convulsive activity. They have been explored for the treatment of epilepsy and conditions of tension and agitation, showcasing the therapeutic versatility of triazole compounds (Shelton, 1981).
Chemical Synthesis and Modifications
- The synthesis of triazole derivatives, including methods to modify their structure for enhanced efficacy or specific applications, is a key area of research. For example, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a multi-step process, emphasizing the complexity and versatility in synthesizing triazole compounds (Kan, 2015).
Anti-Inflammatory Activity
- Some triazole derivatives show significant anti-inflammatory activity, highlighting their potential in treating inflammatory diseases. Research into the synthesis and application of these compounds in models of diseases such as arthritis provides insight into their therapeutic potential (Czollner et al., 1990).
Antimicrobial and Antitumor Applications
- Triazole derivatives have been explored for their antimicrobial and antitumor activities, with some compounds displaying promising results against various microorganisms and cancer cells. This suggests a potential route for the development of new antimicrobial agents and cancer therapies (Rahmouni et al., 2016).
Material Science and Dyeing Applications
- Beyond pharmacological applications, triazole derivatives have also been investigated in the field of material science, including their use in dyeing polyester fibers. This underscores the compound's versatility and potential in various industrial applications (Iyun et al., 2015).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-9-7-10-17(12-16)24-15(4)19(22-23-24)20(25)21-18-11-6-8-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSNQIPTWDYLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
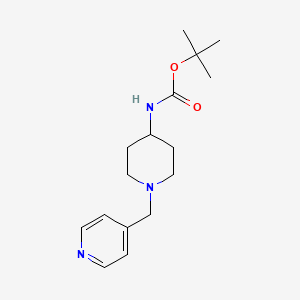

![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)
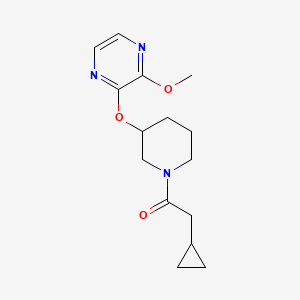
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile](/img/structure/B2367141.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)
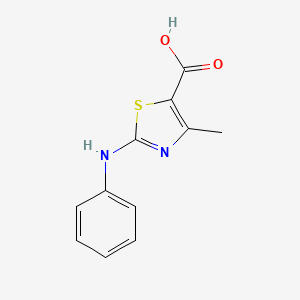
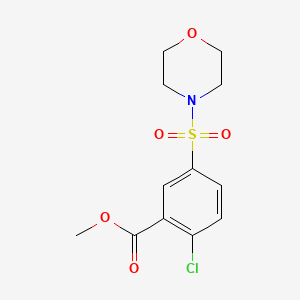
![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)
![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)
![1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2367149.png)
![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)
